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Introduction
Denufosol (formerly INS37217) is a selective P2Y2 receptor agonist investigated for the

treatment of cystic fibrosis (CF).[1][2] Its mechanism of action involves stimulating a non-CFTR

(Cystic Fibrosis Transmembrane Conductance Regulator) pathway for chloride secretion and

inhibiting epithelial sodium transport, aiming to hydrate the airway mucosal surfaces and

improve mucociliary clearance.[1][3] This document provides a detailed overview of the initial

clinical trial findings concerning the safety and tolerability of denufosol, with a focus on

quantitative data, experimental protocols, and relevant biological pathways.

Mechanism of Action: P2Y2 Receptor-Mediated
Signaling
Denufosol's therapeutic rationale is based on its ability to activate an alternative chloride

channel to compensate for the defective CFTR protein in individuals with cystic fibrosis.[2] As

an agonist of the P2Y2 receptor, denufosol triggers a G protein-coupled signaling cascade.

This activation is theorized to increase ion transport, thereby improving mucus hydration and

facilitating its clearance from the airways.[2][3]
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Figure 1: Denufosol's P2Y2 Receptor Signaling Pathway

Phase I/II Clinical Trial Findings
An initial multicenter, double-blind, placebo-controlled study evaluated the safety and

tolerability of single and repeated doses of aerosolized denufosol in patients with CF.[1]

Experimental Protocol
Study Design: The trial consisted of two parts: a single ascending dose phase and a

multiple-dose phase.[1]
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Single Dose: Ascending single doses of 10, 20, 40, and 60 mg of denufosol inhalation

solution were compared to a placebo (normal saline).[1]

Multiple Dose: The maximum tolerated dose was administered twice daily for 5 days and

compared to a placebo.[1]

Patient Population: The study included 37 adult (≥18 years) and 24 pediatric (5-17 years)

subjects with CF.[1] Participants were randomized in a 3:1 ratio to receive either denufosol
or placebo.[1]

Administration: Denufosol was administered via a Pari LC Star nebulizer.[1]

Safety Assessments: Safety and tolerability were assessed through the monitoring of

adverse events, serious adverse events, and changes in forced expiratory volume in 1

second (FEV1).[1]

Quantitative Safety and Tolerability Data
Adverse Event Category Denufosol Group Placebo Group

Most Common AE (Adults) Chest tightness (39%) Not specified

Most Common AE (Pediatric) Cough (56%) Not specified

Serious Adverse Events 3 subjects (7%) 1 subject (7%)

Table 1: Summary of Adverse

Events in Phase I/II Trial of

Denufosol[1]

The percentage of subjects experiencing adverse events was reported to be similar between

the denufosol and placebo groups.[1] An acute, reversible decline in FEV1 was observed in

both treatment groups, particularly in subjects with lower baseline lung function.[1] Doses up to

60 mg were generally well-tolerated, though some intolerability was noted in individuals with

lower baseline lung function.[1]

Phase II Clinical Trial Findings
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A subsequent 28-day, randomized, double-blind, multicenter Phase II trial further evaluated the

safety and efficacy of denufosol in patients with mild CF.[4]

Experimental Protocol
Study Design: A 28-day trial comparing three different doses of denufosol (20, 40, or 60 mg)

to a placebo (normal saline).[4]

Patient Population: The study enrolled 89 patients with a screening FEV1 of ≥ 75% of the

predicted normal value who had not been treated with inhaled antibiotics for the preceding

30 days.[4]

Administration: The study drug was administered three times daily.[4]

Safety Assessments: Safety was evaluated by monitoring adverse events and

discontinuations due to adverse events.[4] Efficacy was primarily assessed by changes in

FEV1.[4]

Quantitative Safety and Tolerability Data
Adverse Event Category

Denufosol Group (pooled
doses)

Placebo Group

Most Common AE Cough (47%) Cough (52%)

Discontinuations due to AEs 3 patients 2 patients

Table 2: Summary of Adverse

Events in 28-Day Phase II Trial

of Denufosol[4]

All treatment regimens were generally well-tolerated, with no dose-response trends observed

for safety parameters.[4]

Phase III Clinical Trial Insights (TIGER-1 & TIGER-2)
Denufosol progressed to Phase III clinical trials, TIGER-1 and TIGER-2. While TIGER-1

showed promising results, TIGER-2 did not meet its primary endpoint of a significant change in

baseline FEV1 at 48 weeks compared to placebo.[2][5]
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Experimental Protocol (TIGER-2)
Study Design: A 48-week, double-blind, placebo-controlled trial.[5]

Patient Population: 466 patients with mild cystic fibrosis lung disease (baseline FEV1 ≥ 75%

and ≤ 110% of predicted normal).[5]

Administration: 60 mg of denufosol or placebo administered three times daily via a jet

nebulizer.[5]

Safety Assessments: Monitored adverse events, serious adverse events, and pulmonary

exacerbations.[5]

Quantitative Safety and Tolerability Data (TIGER-2)
Adverse Event Category Denufosol Group Placebo Group

Withdrawals due to AEs 6% 6%

Most Common AE Cough (similar in both arms) Cough (similar in both arms)

Pulmonary Exacerbations 21% 26%

Table 3: Summary of Adverse

Events in the TIGER-2 Phase

III Trial[5]

The incidence of adverse events and serious adverse events in the denufosol group was

comparable to the placebo group.[5]

Experimental Workflow for a Typical Denufosol
Clinical Trial
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Figure 2: Generalized Experimental Workflow for Denufosol Clinical Trials
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Conclusion
Across Phase I, II, and III clinical trials, denufosol was generally well-tolerated, with a safety

profile comparable to placebo.[1][4][5] The most frequently reported adverse event was cough,

which occurred at similar rates in both the denufosol and placebo groups.[1][4][5] Serious

adverse events and discontinuations due to adverse events were infrequent and also occurred

at similar rates between treatment and placebo arms.[1][4][5] While denufosol demonstrated a

favorable safety and tolerability profile, it ultimately failed to show a consistent and statistically

significant clinical benefit in lung function in later-stage trials, leading to the discontinuation of

its development.[2][5]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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